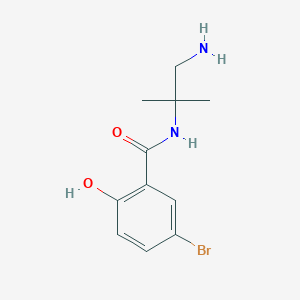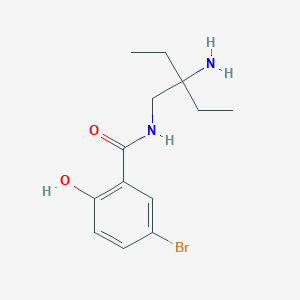![molecular formula C12H17BrN2O3 B6632398 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is not fully understood. However, it is believed to act by binding to specific receptors or enzymes in the body, thereby modulating their activity. This modulation can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide can modulate the activity of various enzymes and receptors in the body, resulting in a range of biochemical and physiological effects. These effects include the inhibition of bacterial growth, the induction of apoptosis in cancer cells, and the modulation of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is its versatility in various research fields. Its potential applications in the synthesis of metal complexes and as a fluorescence probe make it a valuable tool for researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are numerous future directions for the research of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies can be conducted to investigate its potential applications in other research fields, such as materials science and environmental chemistry.
Conclusion
In conclusion, 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is a versatile compound with potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2-(2-methoxyethylamino)ethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide has been extensively studied for its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes with potential antimicrobial and anticancer activities. The compound has also been investigated for its potential as a fluorescence probe for the detection of metal ions and as a potential therapeutic agent for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-18-7-6-14-4-5-15-12(17)10-8-9(13)2-3-11(10)16/h2-3,8,14,16H,4-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWCXLBEYZGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCNC(=O)C1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)


![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)


![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)
![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)
![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)


![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
